Salvinorin B

Description

This compound has been reported in Salvia divinorum with data available.

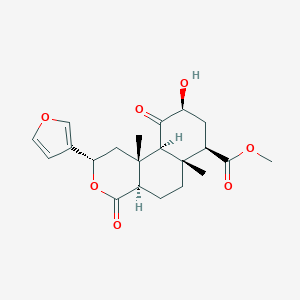

from the herb, Salvia divinorum; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLTMVAIOAAGYAR-CEFSSPBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50465988 | |

| Record name | Salvinorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92545-30-7 | |

| Record name | Salvinorin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvinorin B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50465988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SALVINORIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Salvinorin B at the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B, a close analog of the potent naturally occurring hallucinogen Salvinorin A, serves as a crucial tool in dissecting the intricate pharmacology of the kappa-opioid receptor (KOR). While often considered the "inactive" metabolite of Salvinorin A, this compound and its derivatives exhibit a nuanced and informative spectrum of activity at the KOR. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its binding kinetics, functional efficacy in G-protein and β-arrestin signaling pathways, and the downstream cellular consequences of its interaction with the KOR. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the molecular processes involved.

Introduction

The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of pain, mood, and addiction.[1] Its endogenous ligands are dynorphins, which, upon binding, initiate a cascade of intracellular signaling events. The discovery of Salvinorin A, a non-nitrogenous diterpene from Salvia divinorum, as a potent and selective KOR agonist, opened new avenues for KOR research.[2] this compound is the primary metabolite of Salvinorin A, formed by the hydrolysis of the C2-acetoxy group to a hydroxy group.[3] While this conversion significantly reduces its affinity for the KOR, this compound is not entirely inert and serves as a foundational structure for semi-synthetic analogs with unique pharmacological profiles.[3][4] Understanding the mechanism of action of this compound and its derivatives is paramount for the rational design of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles.

Ligand-Receptor Interactions: Binding Affinity of this compound and its Analogs

The affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its derivatives, binding affinity is typically quantified by the inhibition constant (Kᵢ), determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand with known affinity for the KOR, such as [³H]U-69,593 or [³H]diprenorphine.[5][6]

Quantitative Data: Binding Affinities (Kᵢ) at the Kappa-Opioid Receptor

| Compound | Kᵢ (nM) | Species | Notes | Reference(s) |

| This compound | 304 | Human | Lower affinity than the natural epimer, this compound (2a). | [7] |

| This compound | 2950 | Not Specified | [4] | |

| This compound | 111 - >10,000 | Not Specified | Wide range of reported values, generally much weaker than Salvinorin A. | [3] |

| 2-O-Methoxymethyl-Salvinorin B (MOM-Sal B) | ~0.4 | Human | Approximately 3-fold higher affinity than Salvinorin A and U50,488H. | [6] |

| 2-O-Ethoxymethyl-Salvinorin B (EOM-Sal B) | 3.1 ± 0.4 | CHO cells expressing KOR | [8] | |

| β-Tetrahydropyran this compound (β-THP Sal B) | 6.2 ± 0.4 | CHO cells expressing KOR | [8] | |

| Salvinorin A (for comparison) | 1.3 - 2.66 | Human | Potent and selective KOR agonist. | [6][9] |

| U50,488H (for comparison) | ~1.4 | Human | Prototypic selective KOR agonist. | [6] |

Functional Efficacy: G-Protein Signaling and Biased Agonism

Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] The functional efficacy of this compound and its analogs in activating this G-protein signaling cascade is commonly assessed using the [³⁵S]GTPγS binding assay.

More recently, the concept of "biased agonism" or "functional selectivity" has emerged, describing ligands that preferentially activate one signaling pathway over another.[11] For KOR, this typically refers to a bias towards G-protein signaling versus the recruitment of β-arrestin proteins. β-arrestin recruitment is associated with receptor desensitization, internalization, and the activation of distinct signaling pathways, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[10] Some of the adverse effects of KOR agonists, such as dysphoria, are thought to be mediated by the β-arrestin pathway.[10]

Quantitative Data: Functional Efficacy at the Kappa-Opioid Receptor

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Notes | Reference(s) | |---|---|---|---|---| | this compound | [³⁵S]GTPγS | 2.4 - 492 | Not Specified | Wide range of reported values. |[3] | | this compound | Not Specified | 248 | Not Specified | |[4] | | 2-O-Methoxymethyl-Salvinorin B (MOM-Sal B) | [³⁵S]GTPγS | 0.6 | Full Agonist | 5- to 7-fold more potent than U50,488H and Salvinorin A. |[6] | | 2-O-Ethoxymethyl-Salvinorin B (EOM-Sal B) | [³⁵S]GTPγS | 0.65 ± 0.17 | 87 ± 10 | Full Agonist. |[8] | | β-Tetrahydropyran this compound (β-THP Sal B) | [³⁵S]GTPγS | 60 ± 6 | Not Specified | Full Agonist. |[8] | | Salvinorin A (for comparison) | [³⁵S]GTPγS | 4.5 | Full Agonist | |[6] | | U50,488H (for comparison) | [³⁵S]GTPγS | 3.4 | 100 | Full Agonist. |[6] | | Salvinorin A (for comparison) | β-arrestin2 Recruitment | 14.5 | Full Agonist | |[12] | | U69,593 (for comparison) | β-arrestin2 Recruitment | 85 | Full Agonist | |[12] |

Downstream Signaling: The Role of ERK Phosphorylation

Activation of the KOR can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of numerous cellular processes, including gene expression and synaptic plasticity.[13] The activation of ERK1/2 by KOR agonists can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.[13]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the KOR.

Materials:

-

Cell membranes from CHO or HEK cells stably expressing the human KOR.[5]

-

Radioligand: [³H]U-69,593.[5]

-

Test compounds (e.g., this compound and its analogs).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

-

Non-specific binding control: Naloxone (10 µM).[14]

-

Glass fiber filters (e.g., GF/C).[5]

-

Cell harvester.[5]

-

Scintillation counter.[5]

Procedure:

-

Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer and prepare membrane fractions by differential centrifugation.[15] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the assay components in the following order: assay buffer, test compound at various concentrations, radioligand at a fixed concentration (typically at or below its Kₔ), and the cell membrane preparation.[15]

-

Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[5]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This protocol measures the functional activation of G-proteins by a KOR agonist.

Materials:

-

Cell membranes from CHO cells stably expressing the human KOR.[12]

-

[³⁵S]GTPγS.

-

GDP.

-

Test compounds.

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[16]

-

Scintillation counter or SPA technology.

Procedure:

-

Membrane Preparation: Prepare KOR-expressing cell membranes as described for the radioligand binding assay.

-

Assay Setup: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations and a fixed concentration of GDP.[17]

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.[18]

-

Termination and Detection: Terminate the reaction by rapid filtration and wash the filters.[18] Alternatively, for a scintillation proximity assay (SPA), add SPA beads to the wells and allow them to settle before counting.[17]

-

Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Caption: Workflow for a [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin to the KOR upon agonist stimulation.

Materials:

-

HEK293 cells co-expressing KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[19][20]

-

Test compounds.

-

BRET substrate (e.g., coelenterazine (B1669285) h).

-

Plate reader capable of detecting BRET signals.

Procedure:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently or stably transfect them with the KOR-Rluc and Venus-β-arrestin2 constructs.

-

Cell Plating: Plate the transfected cells in a 96-well microplate.[21]

-

Agonist Stimulation: Add the test compound at various concentrations to the wells.

-

Substrate Addition: Add the BRET substrate to each well.

-

BRET Measurement: Immediately measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

Caption: Workflow for a β-arrestin recruitment BRET assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation in response to KOR activation using Western blotting.

Materials:

-

Cells expressing KOR.

-

Test compounds.

-

Lysis buffer.

-

SDS-PAGE gels and electrophoresis equipment.

-

Western blotting equipment.

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[22]

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Culture and Treatment: Culture KOR-expressing cells and treat them with the test compound for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.[22]

-

Immunoblotting: Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.[22]

-

Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK to total-ERK.

Signaling Pathways

The interaction of this compound and its analogs with the KOR initiates a complex network of intracellular signaling events. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

Caption: KOR signaling pathways activated by this compound analogs.

Conclusion

This compound and its semi-synthetic derivatives are invaluable pharmacological tools for probing the function of the kappa-opioid receptor. While this compound itself displays weak affinity and efficacy, its chemical scaffold has given rise to potent and selective KOR agonists with diverse signaling properties, including G-protein bias. The detailed methodologies and compiled quantitative data in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design and interpretation of experiments aimed at unraveling the complexities of KOR signaling. A deeper understanding of the mechanism of action of these compounds will undoubtedly accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor | MDPI [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The C-2 derivatives of Salvinorin A, ethoxymethyl ether Sal B and β-tetrahydropyran Sal B, have anti-cocaine properties with minimal side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The G Protein–Biased κ-Opioid Receptor Agonist RB-64 Is Analgesic with a Unique Spectrum of Activities In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Discovery and Isolation of Salvinorin B from Salvia divinorum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia divinorum, a perennial herb of the mint family (Lamiaceae), has a long history of use in the spiritual practices of the Mazatec people of Oaxaca, Mexico.[1][2] The plant's profound psychoactive effects are primarily attributed to Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[2][3] Structurally related to Salvinorin A is Salvinorin B, a naturally occurring neoclerodane diterpene found in the plant.[4][5] Although largely considered pharmacologically inactive at the KOR, this compound is a crucial compound for the scientific community.[3][5] It serves as the penultimate precursor in the biosynthesis of Salvinorin A and is its primary inactive metabolite upon hydrolysis in vivo.[3][6][7] This guide provides an in-depth overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, quantitative data, and relevant biochemical pathways for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

This compound was identified as a natural constituent of Salvia divinorum alongside the more abundant Salvinorin A.[4] It is localized within the plant's glandular trichomes, which are specialized structures on the leaves that synthesize and store these diterpenoids.[6] While Salvinorin A is the most concentrated diterpene in the plant, several other related compounds, including this compound, C, and D, are present at lower concentrations.[4] The concentration of these compounds can vary significantly between different plants, even those that are genetically identical, likely due to cultivation conditions and environmental factors.[4][8] this compound is also found in other Salvia species, sometimes in higher concentrations than Salvinorin A.[9]

Quantitative Analysis of Salvinorins in Salvia divinorum

The concentrations of Salvinorin A and B in Salvia divinorum plant material vary. The following table summarizes reported quantitative data from dried leaf and concentrated extract products.

| Product Type | Salvinorin A Content (µg/mg) | This compound Content (µg/mg) | Source |

| Dried Leaf Products | 3.2 - 5.0 | 0.10 - 0.17 | [10][11] |

| "Concentrated Extract" Products | 4.1 - 38.9 | 0.26 - 2.42 | [10][11] |

| Dried Leaves (Internet Sourced) | Not Specified | 0.10 - 0.17 | [11] |

| Dried Leaves (General Range) | 0.89 - 3.70 | Not Specified | [9] |

Isolation and Purification of this compound

The isolation of this compound from Salvia divinorum leaves involves a multi-step process of solvent extraction, purification to remove pigments and waxes, and chromatographic separation. This compound can also be synthesized from Salvinorin A via deacetylation.[3][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from dried Salvia divinorum leaves.

Detailed Experimental Protocol: Solvent Extraction and Purification

This protocol is a composite method based on established procedures for extracting salvinorins.[1][5][10][12]

1. Plant Material Preparation:

-

Begin with 100 g of dried Salvia divinorum leaves.[12]

-

Pulverize the leaves to a fine powder using a blender or mill to increase the surface area for extraction.[5]

2. Acetone Extraction:

-

Place the powdered leaf material into a large flask or beaker.

-

Add a sufficient volume of analytical grade acetone to completely submerge the powder (approximately 1-2 Liters).[5][12]

-

Stir the mixture vigorously for several hours at room temperature. For a more exhaustive extraction, this process can be repeated three times with fresh solvent.[5]

-

Note: Chilled acetone (-6°C) and brief, vigorous shaking (120-150 seconds) can be used to minimize the extraction of chlorophyll and waxes, yielding a cleaner initial extract.[12]

3. Filtration and Concentration:

-

Filter the acetone mixture through filter paper to separate the plant solids from the liquid extract.

-

Combine the liquid filtrates if multiple extractions were performed.

-

Evaporate the acetone under reduced pressure using a rotary evaporator. This will yield a greenish, waxy crude extract.[5][12]

4. Decoloring and Purification:

-

Dissolve the crude extract in a suitable solvent mixture (e.g., ethyl acetate-heptane).[5]

-

Add activated carbon or graphite (B72142) carbon powder to the solution and stir.[5][10] This step adsorbs chlorophyll and other pigments.

-

Filter the solution to remove the carbon powder. The resulting solution should be significantly lighter in color.

-

Evaporate the solvent to dryness.

5. Chromatographic Separation:

-

The purified extract, containing a mixture of Salvinorin A, B, and other compounds, must be subjected to chromatography for final separation.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purification. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[10]

-

Centrifugal Partition Chromatography (CPC): This support-free liquid-liquid chromatography technique is highly effective for preparative isolation, avoiding irreversible sample adsorption. A suitable two-phase solvent system (e.g., n-hexane–dichloromethane–acetonitrile–water) is selected based on the partition coefficient (P value) of Salvinorin A and B.[13]

-

Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.

6. Recrystallization:

-

Combine the fractions containing pure this compound and evaporate the solvent.

-

Recrystallize the resulting residue from a minimal amount of hot methanol.[5][12]

-

This process yields pure, white crystals of this compound.

Analytical Methodologies and Data

Accurate identification and quantification of this compound rely on various analytical techniques.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆O₇ | [9][14] |

| Molar Mass | 390.43 g/mol | [9][14] |

| CAS Number | 92545-30-7 | [6][9] |

| Appearance | White Crystalline Solid | [12] |

| ¹³C NMR Spectra | Data Available | [14] |

| GC-MS Spectra | Data Available | [14] |

Chromatographic and Spectrometric Analysis

-

Thin Layer Chromatography (TLC): TLC is a rapid and effective method for preliminary identification and for monitoring the progress of purification.[4][15] When using a suitable solvent system, this compound can be distinguished from Salvinorin A by its Rf value.[15]

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for the precise quantification of salvinorins.[10]

-

Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a preferred method for definitive identification.[15] The sample is vaporized and separated on a capillary column before being fragmented and analyzed by a mass spectrometer, providing a specific molecular fingerprint.[5][16]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive technique is used to confirm the presence of salvinorins, especially at low concentrations in complex matrices like biological fluids.[7][10] It allows for the monitoring of specific precursor-to-product ion transitions, ensuring unambiguous identification.[17][18]

Pharmacology and Signaling Pathways

While this compound itself has a much lower affinity for the kappa-opioid receptor (KOR) compared to Salvinorin A and is considered inactive, its chemical scaffold is of immense interest in drug development.[3] It is a key starting material for the semi-synthesis of novel KOR agonists with improved pharmacokinetic profiles.[9][19]

Kappa-Opioid Receptor (KOR) Signaling

Salvinorin A and its potent analogs exert their effects by activating the KOR, a G-protein coupled receptor (GPCR).[20] KOR activation initiates two primary downstream signaling cascades: the G-protein pathway and the β-arrestin pathway.

-

G-protein Pathway: This is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[20]

-

β-arrestin Pathway: This pathway has been linked to the negative side effects of KOR activation, including dysphoria, sedation, and aversion.[20]

The concept of biased agonism describes how certain ligands can preferentially activate one pathway over the other.[6] Analogs synthesized from this compound, such as this compound ethoxymethyl ether (EOM SalB), have been identified as G-protein biased agonists.[20] These compounds hold therapeutic promise as they may provide the benefits of KOR activation with a reduced side-effect profile.[20]

Conclusion

This compound, though not psychoactive itself, is a cornerstone compound in the study of Salvia divinorum and the broader field of KOR pharmacology. Its isolation from the plant, while challenging due to its lower concentration compared to Salvinorin A, is achievable through systematic extraction and chromatographic purification. The detailed protocols and analytical data presented in this guide offer a framework for researchers to successfully isolate and identify this valuable natural product. Furthermore, the role of this compound as a synthetic precursor for developing G-protein biased KOR agonists underscores its critical importance in the quest for safer and more effective therapeutics for pain, addiction, and other neurological disorders.[2][20][21]

References

- 1. extractionmagazine.com [extractionmagazine.com]

- 2. Salvinorin A analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Localization of Salvinorin A and Related Compounds in Glandular Trichomes of the Psychoactive Sage, Salvia divinorum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chalcogen.ro [chalcogen.ro]

- 6. This compound | 92545-30-7 | Benchchem [benchchem.com]

- 7. gtfch.org [gtfch.org]

- 8. researchgate.net [researchgate.net]

- 9. Salvinorin - Wikipedia [en.wikipedia.org]

- 10. Determination of salvinorin A and this compound in Salvia divinorum-related products circulated in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Extraction of Salvinorins from Salvia Divinorum [erowid.org]

- 13. researchgate.net [researchgate.net]

- 14. This compound | C21H26O7 | CID 11440685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 2024.sci-hub.se [2024.sci-hub.se]

- 16. researchgate.net [researchgate.net]

- 17. waters.com [waters.com]

- 18. waters.com [waters.com]

- 19. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 20. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

The Primary In Vivo Metabolite of Salvinorin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, undergoes rapid and extensive metabolism in vivo, leading to the formation of its primary metabolite, Salvinorin B. This biotransformation is a critical determinant of the pharmacokinetic profile and short duration of action of Salvinorin A. This technical guide provides a comprehensive overview of the in vivo metabolism of Salvinorin A, presenting quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway.

The Metabolic Fate of Salvinorin A

The primary metabolic transformation of Salvinorin A in vivo is the hydrolysis of the C-2 acetate (B1210297) group, yielding the pharmacologically inactive metabolite, this compound.[1][2] This deacetylation reaction is primarily catalyzed by carboxylesterases present in plasma and various tissues.[3] In addition to esterase-mediated hydrolysis, in vitro studies have suggested the involvement of cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP2C18, and CYP2E1) and UDP-glucuronosyltransferases (UGT2B7) in the metabolism of Salvinorin A.[4]

The rapid conversion to this compound is a key factor contributing to the short half-life and transient psychoactive effects of Salvinorin A.[5] Understanding this metabolic pathway is crucial for the design of Salvinorin A analogs with modified pharmacokinetic properties for potential therapeutic applications.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Salvinorin A and its primary metabolite, this compound, from in vivo studies in various animal models.

Table 1: Pharmacokinetic Parameters of Salvinorin A in Rhesus Monkeys

| Parameter | Value | Reference |

| Administration Route | Intravenous (i.v.) | Schmidt et al., 2005 |

| Dose | 0.032 mg/kg | Schmidt et al., 2005 |

| Elimination Half-Life (t½) | 56.6 ± 24.8 min | Schmidt et al., 2005 |

| Area Under the Curve (AUC) | Males: 572 ± 133 ng/mL/minFemales: 1087 ± 46 ng/mL/min | Schmidt et al., 2005 |

| Metabolite Detected in Plasma | This compound not detected | Schmidt et al., 2005 |

Table 2: Pharmacokinetic Parameters of [¹¹C]-Salvinorin A in Baboons

| Parameter | Value | Reference |

| Administration Route | Intravenous (i.v.) | Hooker et al., 2008 |

| Brain Uptake (Peak) | 3.3% of injected dose within 40 s | Hooker et al., 2008 |

| Brain Clearance (Half-life) | 8 min | Hooker et al., 2008 |

| Plasma Half-Life of Parent | Rapidly decreases to 40% by 5 min | Hooker et al., 2008 |

Table 3: Pharmacokinetic Parameters of Salvinorin A in Rats

| Parameter | Value | Reference |

| Administration Route | Intraperitoneal (i.p.) | Tekade et al., 2009 |

| Dose | 10 mg/kg | Tekade et al., 2009 |

| Elimination Half-Life (t½) | 75 min | Tekade et al., 2009 |

| Clearance (Cl/F) | 26 L/h/kg | Tekade et al., 2009 |

| Volume of Distribution (Vd) | 47.1 L/kg | Tekade et al., 2009 |

| Brain Half-Life | 36 min | Tekade et al., 2009 |

Experimental Protocols

Quantification of Salvinorin A and this compound in Biological Matrices

Objective: To determine the concentration of Salvinorin A and its metabolite, this compound, in plasma, urine, or tissue homogenates.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Salvinorin A and B.[6]

Sample Preparation (Solid-Phase Extraction - SPE): [7]

-

Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

-

Sample Loading: Acidify the plasma sample (e.g., 500 µL) with an equal volume of 4% phosphoric acid. Load the acidified sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water to remove polar interferences.

-

Elution: Elute Salvinorin A and B with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis: [8]

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over a specified time.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Salvinorin A: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

-

This compound: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

-

Internal Standard (e.g., deuterated Salvinorin A): Monitor its specific transition.

-

-

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Salvinorin A after systemic administration.

Methodology:

-

Animal Model: Male Sprague-Dawley rats.

-

Drug Administration: Administer Salvinorin A (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[4]

-

Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Quantify the concentration of Salvinorin A and this compound in the plasma samples using the validated HPLC-MS/MS method described above.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t½), clearance (Cl/F), and volume of distribution (Vd) using appropriate software.

Signaling Pathway of Salvinorin A at the Kappa-Opioid Receptor

Salvinorin A exerts its effects by acting as a potent agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2] Upon binding, Salvinorin A induces a conformational change in the KOR, leading to the activation of intracellular signaling cascades.

Caption: Salvinorin A binding to the KOR activates Gi/o proteins, leading to downstream signaling.

Pathway Description:

-

Receptor Binding: Salvinorin A binds to the KOR on the cell surface.[2]

-

G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/o).[2]

-

G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

-

Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects of Gβγ: The Gβγ subunit can activate various effector proteins, including phospholipase C (PLC), which increases intracellular calcium levels, and can also modulate ion channels.

-

MAPK Pathway Activation: Both Gβγ subunits and β-arrestin can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[9][10]

-

β-Arrestin Recruitment: Agonist-bound KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which can also initiate its own signaling cascades and is involved in receptor desensitization and internalization.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of the transport, in vitro metabolism and pharmacokinetics of Salvinorin A, a potent hallucinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of the potent hallucinogen, salvinorin A in primates parallels the rapid onset and short duration of effects in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. LC-MS/MS quantification of salvinorin A from biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential signaling properties at the kappa opioid receptor of 12-epi-salvinorin A and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Salvinorin A regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Salvinorin B: A Technical Pharmacological Profile as a Kappa-Opioid Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B is a neoclerodane diterpene and the primary metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A. Produced by the deacetylation of Salvinorin A, this compound is generally characterized as a low-affinity agonist at the KOR, with significantly reduced potency compared to its parent compound. While often described as inactive in physiological contexts, it possesses measurable, albeit weak, binding affinity and functional activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding kinetics, functional efficacy, and the experimental protocols used for its characterization. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to offer a complete resource for researchers in pharmacology and drug development.

Introduction

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the development of therapeutics for pain, addiction, depression, and other neurological and psychiatric disorders. Salvinorin A, a natural product isolated from Salvia divinorum, is a potent and selective KOR agonist notable for its non-nitrogenous structure. Its primary metabolite, this compound, is formed via hydrolysis of the C2-acetate group.[1] While Salvinorin A has been the subject of extensive research, the pharmacological profile of this compound is less well-defined, with some studies reporting it as inactive while others provide quantitative data on its weak agonist activity.[2][3] This guide aims to consolidate the available data and provide a detailed technical overview of this compound's interaction with the KOR.

Quantitative Pharmacological Data

The pharmacological activity of this compound at the kappa-opioid receptor is markedly lower than that of Salvinorin A. The available data, while varied across different studies, consistently demonstrates this significant drop in potency. The following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 2.95 µM | - | Radioligand Binding Assay | [4] |

| >10,000 nM | - | Radioligand Binding Assay | [2] | |

| Functional Potency (EC50) | 248 nM | CHO | [³⁵S]GTPγS Binding Assay | [4] |

| 492 nM | CHO | [³⁵S]GTPγS Binding Assay | [2] | |

| 11.8 nM | - | DREADD KOR Activation | [5] |

Note: The significant variability in reported values may be attributed to different experimental conditions and assay sensitivities. It is noteworthy that while this compound is a weak agonist at the native KOR, it is a potent activator of the engineered Designer Receptor Exclusively Activated by Designer Drug (DREADD) KOR.[5]

Signaling Pathways

As a KOR agonist, this compound is expected to initiate intracellular signaling cascades similar to other KOR agonists, albeit with much lower efficacy. The activation of the KOR by an agonist typically leads to the engagement of two primary signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, which then dissociates from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effectors, such as adenylyl cyclase and various ion channels, ultimately leading to the receptor's physiological effects, including analgesia.

KOR G Protein-Dependent Signaling Pathway

β-Arrestin-Dependent Signaling

Agonist-bound KOR can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signaling and can initiate a separate wave of signaling events, as well as receptor internalization. The β-arrestin pathway has been implicated in some of the adverse effects of KOR agonists, such as dysphoria.

KOR β-Arrestin-Dependent Signaling Pathway

Experimental Protocols

The characterization of this compound as a KOR agonist relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared from cultured cells (e.g., CHO-KOR) or animal tissues.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

References

- 1. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | SALB | KORD activator | Hello Bio [hellobio.com]

Salvinorin B: A Versatile Scaffold for the Development of Novel Kappa-Opioid Receptor Agonists

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compelling template for the development of novel therapeutics for a range of central nervous system disorders, including pain, addiction, and mood disorders. However, its clinical utility is limited by poor metabolic stability and a short duration of action, primarily due to the rapid hydrolysis of its C-2 acetate (B1210297) group to the inactive metabolite, Salvinorin B.[1] This technical guide explores the use of this compound as a crucial precursor for the semi-synthesis of next-generation KOR agonists with improved pharmacokinetic profiles and tailored signaling properties. We delve into the pharmacology, structure-activity relationships, and experimental methodologies used to characterize these analogs, providing a comprehensive resource for researchers in the field.

Introduction: Overcoming the Limitations of Salvinorin A

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is unique among opioid ligands for its non-nitrogenous structure and high selectivity for the KOR.[2][3] It binds to the KOR with high affinity, exhibiting a Ki value of 1.3 nM.[2] Despite its potent activity, the in vivo application of Salvinorin A is hampered by its rapid metabolism. The esterase-mediated hydrolysis of the C-2 acetate group leads to the formation of this compound, which has a significantly lower affinity for the KOR.[2][4] This metabolic instability results in a short duration of action, limiting its therapeutic potential.[2]

To address these limitations, medicinal chemists have turned to this compound as a starting point for creating semi-synthetic analogs. By modifying the C-2 position, researchers have successfully developed compounds with enhanced metabolic stability, prolonged duration of action, and, in some cases, biased signaling properties.[1][5] These efforts have led to the discovery of potent KOR agonists with promising therapeutic profiles.

Pharmacology of this compound Analogs

The primary pharmacological target of this compound analogs is the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[6] Activation of the KOR by agonists initiates a cascade of intracellular signaling events.

Kappa-Opioid Receptor Signaling Pathways

KOR activation leads to the engagement of two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[7][8]

-

G-protein Signaling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits released from the G-protein can also modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[6][9] The G-protein pathway is believed to mediate the analgesic and anti-pruritic effects of KOR agonists.[7]

-

β-arrestin Signaling: KOR activation also promotes the recruitment of β-arrestin-2. This pathway is associated with receptor desensitization, internalization, and the activation of mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK.[6][7] The β-arrestin-2-dependent signaling is thought to be responsible for the undesirable side effects of KOR agonists, such as dysphoria and aversion.[7]

The concept of "biased agonism" has emerged as a key strategy in developing safer KOR-targeted therapeutics. Biased agonists preferentially activate one signaling pathway over another. For instance, a G-protein biased KOR agonist could potentially retain the therapeutic benefits while minimizing the adverse effects associated with β-arrestin signaling.[7][10]

Kappa-Opioid Receptor Signaling Pathways

Semi-Synthesis of this compound Analogs

The conversion of Salvinorin A to this compound through deacetylation is the first step in the semi-synthesis of various analogs.[2] this compound then serves as a versatile precursor for modifications at the C-2 position. A common strategy involves the introduction of an ether linkage to replace the labile ester group, thereby enhancing metabolic stability.[1]

General workflow for the semi-synthesis of this compound analogs.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Salvinorin A, this compound, and several key semi-synthetic analogs at the kappa-opioid receptor.

Table 1: Binding Affinities (Ki) at the Kappa-Opioid Receptor

| Compound | Ki (nM) | Reference |

| Salvinorin A | 1.3 | [2] |

| This compound | >1000 | [4] |

| 2-Methoxymethyl-Salvinorin B (MOM-SalB) | 0.60 | [11] |

| 2-Ethoxymethyl-Salvinorin B (EOM-SalB) | 0.32 | [12] |

| 2-Methyl-2-methoxymethyl-salvinorin ether | Potent | [2] |

| 22-Thiocyanatosalvinorin A | 0.59 | [13] |

Table 2: Functional Potency (EC50) at the Kappa-Opioid Receptor ([³⁵S]GTPγS Binding Assay)

| Compound | EC50 (nM) | Efficacy (%) | Reference |

| Salvinorin A | ~7x less potent than MOM-SalB | Full Agonist | [4] |

| U50,488H (reference agonist) | ~5x less potent than MOM-SalB | 100 | [4] |

| 2-Methoxymethyl-Salvinorin B (MOM-SalB) | 0.40 | Full Agonist | [4][12] |

| 2-Ethoxymethyl-Salvinorin B (EOM-SalB) | 0.14 | Full Agonist | [12] |

| 2-Methyl-2-methoxymethyl-salvinorin ether | Comparable to Salvinorin A | Full Agonist | [2] |

Experimental Protocols

Synthesis of 2-Alkoxymethyl Ethers of this compound

A general procedure for the synthesis of analogs like MOM-SalB and EOM-SalB is as follows:

-

Deacetylation of Salvinorin A: Salvinorin A is deacetylated to yield this compound. This is often achieved by reacting Salvinorin A with a base, such as sodium methoxide (B1231860) in methanol.[2]

-

Etherification of this compound: this compound is then reacted with an appropriate chloromethyl ether (e.g., chloromethyl methyl ether for MOM-SalB or chloromethyl ethyl ether for EOM-SalB) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane (B109758) (DCM).[14] The reaction mixture is typically stirred at room temperature until completion.

-

Purification: The resulting product is purified using column chromatography on silica (B1680970) gel.

Radioligand Binding Assays

Binding affinities of the synthesized compounds for the kappa-opioid receptor are determined using competitive radioligand binding assays.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).

-

Assay: The cell membranes are incubated with a radiolabeled KOR ligand, such as [³H]diprenorphine, and varying concentrations of the unlabeled test compound.

-

Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

[³⁵S]GTPγS Functional Assays

The functional activity (potency and efficacy) of the compounds as KOR agonists is assessed using [³⁵S]GTPγS binding assays. This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, NaCl, and EDTA.

-

Incubation: Cell membranes expressing the KOR are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

-

Termination and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is determined by liquid scintillation counting.

-

Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are determined by non-linear regression analysis of the concentration-response curves. The efficacy of the test compounds is often expressed relative to a standard full agonist, such as U50,488H.[2][4]

Conclusion and Future Directions

This compound has proven to be an invaluable starting material for the semi-synthesis of novel kappa-opioid receptor agonists. The modification of the C-2 position has successfully addressed the metabolic instability of Salvinorin A, leading to the development of analogs with enhanced potency and duration of action. The discovery of G-protein biased agonists, such as EOM-SalB, represents a significant advancement in the field, offering the potential for safer and more effective treatments for a variety of neurological and psychiatric disorders.[10][15]

Future research in this area will likely focus on:

-

Further exploration of the structure-activity relationship at the C-2 position and other sites on the salvinorin scaffold. This could lead to the identification of even more potent and selective KOR ligands.

-

The design and synthesis of analogs with fine-tuned bias profiles. This will be crucial for dissecting the specific roles of G-protein and β-arrestin signaling in both the therapeutic and adverse effects of KOR agonists.

-

In-depth preclinical and clinical evaluation of the most promising candidates. These studies will be essential to translate the encouraging in vitro and animal data into tangible therapeutic benefits for patients.

The continued exploration of this compound-derived analogs holds great promise for the development of a new generation of KOR-targeted therapies with improved clinical profiles.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Salvinorin - Wikipedia [en.wikipedia.org]

- 6. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 12. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of Salvinorin A and Its Analogs [frontiersin.org]

- 13. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | The Salvinorin Analogue, Ethoxymethyl Ether this compound, Promotes Remyelination in Preclinical Models of Multiple Sclerosis [frontiersin.org]

The Inactive Metabolite: Unraveling the Role of Salvinorin B in the Pharmacology of Salvia divinorum

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salvinorin A, the principal psychoactive component of Salvia divinorum, is the most potent naturally occurring hallucinogen and a selective kappa-opioid receptor (KOR) agonist. Its effects, however, are notably short-lived, a characteristic primarily attributed to its rapid in vivo hydrolysis to Salvinorin B. This technical guide provides a comprehensive examination of this compound, its formation, pharmacological profile, and its pivotal role as a pharmacologically inactive metabolite that dictates the transient nature of Salvinorin A's activity. Furthermore, this document explores the utility of the this compound scaffold in the development of novel, long-acting KOR agonists with therapeutic potential.

Introduction

Salvia divinorum, a member of the mint family, has a long history of use in traditional Mazatec spiritual practices for its profound psychoactive effects. The primary active constituent, Salvinorin A, is a unique non-nitrogenous diterpenoid that acts as a highly potent and selective agonist at the kappa-opioid receptor (KOR).[1] Unlike classical hallucinogens that primarily target serotonergic receptors, Salvinorin A's mechanism of action through the KOR system produces distinct dissociative and psychotomimetic effects. A defining characteristic of inhaled or sublingually absorbed Salvinorin A is its rapid onset and brief duration of action, typically lasting only a few minutes.[2][3] This fleeting psychoactivity is a direct consequence of its metabolic instability, leading to the formation of its primary metabolite, this compound. This guide will delve into the pharmacology of this compound, contrasting it with its potent precursor and highlighting its significance in the overall effects of Salvia divinorum.

Metabolism of Salvinorin A to this compound

The primary metabolic pathway for Salvinorin A is the hydrolysis of the C-2 acetate (B1210297) ester group, a reaction catalyzed by serum esterases, particularly carboxylesterases.[4][5] This enzymatic conversion rapidly transforms the potent KOR agonist, Salvinorin A, into the pharmacologically inactive this compound.[6][7] This metabolic process is the key determinant of Salvinorin A's short in vivo half-life and duration of effects.[3][7]

Experimental Protocol: In Vitro Metabolism of Salvinorin A

A common method to study the metabolism of Salvinorin A involves incubation with liver microsomes or crude tissue homogenates followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Salvinorin A

-

Rat liver microsomes (or other tissue homogenates)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

HPLC system with a C18 column

-

Mass spectrometer (optional)

Procedure:

-

Prepare a reaction mixture containing rat liver microsomes, the NADPH regenerating system, and Salvinorin A in phosphate buffer.

-

Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

-

Centrifuge the mixture to pellet the protein.

-

Analyze the supernatant by reverse-phase HPLC with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile.

-

Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) to quantify the disappearance of Salvinorin A and the appearance of this compound.

-

Confirm the identity of the metabolite peak as this compound using a reference standard and, if available, mass spectrometry.

Comparative Pharmacology of Salvinorin A and this compound

The structural difference between Salvinorin A and this compound, the presence of an acetyl group at the C-2 position in Salvinorin A versus a hydroxyl group in this compound, has profound implications for their pharmacological activity at the KOR.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative pharmacological parameters for Salvinorin A and this compound, demonstrating the significant drop in affinity and potency upon deacetylation. For context, data for the potent semi-synthetic this compound analog, 2-methoxymethyl-Salvinorin B (MOM-SalB), and the standard KOR agonist U50,488H are also included.

| Compound | Receptor Binding Affinity (Ki, nM) at KOR | Functional Potency (EC50, nM) in [³⁵S]GTPγS Assay |

| Salvinorin A | 1.3 - 7.4[8] | 1.8 - 40[8][9] |

| This compound | >1000[2] | >10,000[2] |

| MOM-SalB | 0.4 - 0.60[8][10] | 0.6[8] |

| U50,488H | 1.4 - 2.2[8] | 1.4 - 3.4[6][8] |

Experimental Protocols

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Materials:

-

Cell membranes expressing the human kappa-opioid receptor (hKOR)

-

[³H]diprenorphine or [³H]U69,593 (radioligand)

-

Salvinorin A, this compound, and other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

In a 96-well plate, combine the hKOR-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC50 value for each compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]

This functional assay measures the ability of an agonist to activate G-protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]

Materials:

-

Cell membranes expressing hKOR

-

[³⁵S]GTPγS

-

GDP (Guanosine diphosphate)

-

Salvinorin A, this compound, and other test compounds

-

Assay buffer (containing MgCl₂, NaCl, EDTA, Tris-HCl)

Procedure:

-

Pre-incubate the hKOR-expressing cell membranes with GDP to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

-

Incubate the plate at 30°C for 60 minutes.[4]

-

Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for each compound.[4]

Signaling Pathways

Activation of the KOR by an agonist like Salvinorin A initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[1][12] These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release.

In addition to the G-protein pathway, KOR activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[1][13] The balance between G-protein and β-arrestin signaling can influence the overall pharmacological profile of a KOR agonist.

Visualization of KOR Signaling

The following diagram illustrates the primary signaling pathways activated by a KOR agonist.

Caption: KOR Signaling Pathway

Experimental Workflow: Assessing G-protein vs. β-arrestin bias

References

- 1. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor [mdpi.com]

- 3. Synthesis and Biological Evaluation of 2-Alkyl-2-Methoxymethyl-Salvinorin Ethers as Selective κ-Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. 8-epi-Salvinorin B: crystal structure and affinity at the κ opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound methoxymethyl ether - Wikipedia [en.wikipedia.org]

- 11. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Affinity of Salvinorin B for Kappa-Opioid Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Salvinorin B, the primary metabolite of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, presents a fascinating case study in ligand-receptor interactions. While often considered inactive or significantly less potent than its precursor, a nuanced understanding of its binding affinity and functional activity is crucial for the development of novel therapeutics targeting the KOR. This technical guide provides an in-depth analysis of this compound's interaction with the KOR, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound and its derivatives at the kappa-opioid receptor have been characterized through various in vitro assays. The data presented below, collated from multiple studies, offers a comparative overview of key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).

| Compound | Binding Affinity (Ki) [nM] | Functional Potency (EC50) [nM] | Radioligand Used for Ki | Assay for EC50 | Cell Line |

| This compound | 2950[1] | 248[1] | Not Specified | Not Specified | Not Specified |

| This compound | 111 - >10,000[2] | 2.4 - 492[2] | Not Specified | Not Specified | Not Specified |

| 2-Methoxymethyl-Salvinorin B | 0.4[3] | 0.6[3] | [³H]diprenorphine[3] | [³⁵S]GTPγS binding | CHO-FLAG-hKOPR[3] |

| Salvinorin A | 1.3[3] | 4.5[3] | [³H]diprenorphine[3] | [³⁵S]GTPγS binding | CHO-FLAG-hKOPR[3] |

| U50,488H | 1.4[3] | 3.4[3] | [³H]diprenorphine[3] | [³⁵S]GTPγS binding | CHO-FLAG-hKOPR[3] |

| 22-thiocyanatosalvinorin A (RB-64) | 0.59[4] | Sub-nanomolar[4] | [³H]U69593[4] | [³⁵S]GTPγS binding | Not Specified |

Note: The wide range of reported values for this compound highlights the variability in experimental conditions and methodologies.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Methoxymethyl-Salvinorin B Is a Potent κ Opioid Receptor Agonist with Longer Lasting Action in Vivo Than Salvinorin A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel Salvinorin A Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural and Functional Differences Between Salvinorin A and B

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is distinguished as the most potent naturally occurring hallucinogen. Its unique, non-nitrogenous structure and selective agonism at the kappa-opioid receptor (KOR) make it a significant lead compound in neuroscience and drug discovery. Understanding the subtle structural modifications that drastically alter its pharmacological profile is crucial for the development of novel therapeutics. This guide provides a detailed examination of the core structural differences between Salvinorin A and its primary metabolite, Salvinorin B, linking these differences to their distinct biological activities and outlining the experimental protocols used for their characterization.

Core Structural Distinction: The C-2 Position

Salvinorin A and B share the same rigid, trans-neoclerodane diterpenoid scaffold. The pivotal difference lies at the C-2 position of the A-ring. Salvinorin A possesses an acetoxy (acetate) group at this position, whereas this compound has a hydroxyl group.[1][2] This conversion from Salvinorin A to B is a result of ester hydrolysis, a common metabolic pathway in the human body.[2][3] Although seemingly minor, this single functional group change is responsible for a profound loss of biological activity.

Comparative Pharmacological Profile

The acetate (B1210297) group at the C-2 position of Salvinorin A is critical for its high-affinity binding and potent activation of the KOR.[4] Its removal to form this compound results in a dramatic reduction in both binding affinity and functional potency, rendering this compound essentially inactive at the KOR.[3][5] This structure-activity relationship (SAR) underscores the sensitivity of the KOR binding pocket to substitutions at this specific position.

The following tables summarize the quantitative data comparing the biological activities of Salvinorin A and B at the human kappa-opioid receptor (hKOR).

Table 1: Receptor Binding Affinity

| Compound | Receptor | Ki (nM) | Citation |

|---|---|---|---|

| Salvinorin A | hKOR | 2.4 | [1] |

| this compound | hKOR | >10,000 (Inactive) |[6] |

Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.

Table 2: Functional Activity (Agonism)

| Compound | Assay | EC50 (nM) | Emax (% of U69,593) | Citation |

|---|---|---|---|---|

| Salvinorin A | [³⁵S]GTPγS | 1.8 | 100% | [1] |

| this compound | [³⁵S]GTPγS | Inactive | N/A |[5] |

EC50 (Half Maximal Effective Concentration): A measure of potency. The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by an agonist.

KOR Signaling Pathway Activated by Salvinorin A

As a potent KOR agonist, Salvinorin A initiates a cascade of intracellular events upon binding. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[3] Concurrently, the dissociation of the G-protein βγ subunits modulates various ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels. This culminates in neuronal hyperpolarization and reduced neurotransmitter release, underlying the psychoactive and physiological effects of Salvinorin A.[3]

References

- 1. Salvinorin A - Wikipedia [en.wikipedia.org]

- 2. Solving an Old Puzzle: Elucidation and Evaluation of the Binding Mode of Salvinorin A at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of new salvinorin A analogues incorporating natural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Studies Toward the Pharmacophore of Salvinorin A, a Potent Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of Salvinorin B in the Pharmacology of Salvia divinorum: A Technical Review of its Activity at the Kappa-Opioid Receptor

Abstract

Salvia divinorum has a long history of traditional use and is known for its potent, short-acting psychoactive effects, primarily mediated by the neoclerodane diterpene, Salvinorin A. As the most potent naturally occurring hallucinogen, Salvinorin A's mechanism as a selective kappa-opioid receptor (KOR) agonist has been a focal point of research. Its primary metabolite, Salvinorin B, formed by the hydrolysis of the C2-acetate group, is also present in the plant. This has led to speculation about its potential contribution to the overall pharmacological profile, possibly through an "entourage effect." This technical guide critically examines the pharmacology of this compound, presenting quantitative data on its receptor affinity and functional activity. We conclude that, contrary to the entourage hypothesis, this compound is a pharmacologically inert metabolite at the KOR. The profound loss of activity upon deacetylation of Salvinorin A underscores the critical role of the C2 substituent in KOR activation and has guided the development of potent synthetic analogues. Detailed experimental protocols for key assays in KOR pharmacology are provided to facilitate further research in this area.

Introduction: Deconstructing the "Entourage Effect" in Salvia divinorum

The concept of an "entourage effect," most prominently discussed in the context of cannabis, posits that the synergistic interaction of multiple plant compounds can modulate the overall pharmacological effects of the primary active constituent. While this is a compelling hypothesis, its application to Salvia divinorum requires rigorous scrutiny. The primary psychoactive component, Salvinorin A, is a highly potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and consciousness.[1][2]